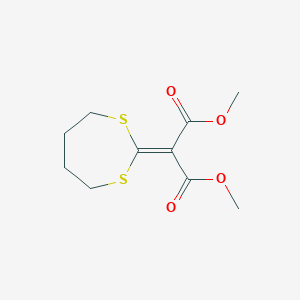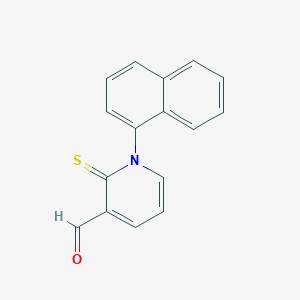
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo- is a complex organic compound that features a pyridine ring, a naphthalene moiety, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 1-naphthylamine under acidic conditions, followed by the introduction of a thioxo group through thiolation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The thioxo group, in particular, plays a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the naphthalene and thioxo groups, making it less complex.
1-Naphthylamine: Contains the naphthalene moiety but lacks the pyridine and thioxo groups.
Thiourea: Contains the thioxo group but lacks the pyridine and naphthalene moieties.
Uniqueness
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(1-naphthalenyl)-2-thioxo- is unique due to its combination of a pyridine ring, a naphthalene moiety, and a thioxo group
Properties
CAS No. |
61995-30-0 |
|---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H11NOS/c18-11-13-7-4-10-17(16(13)19)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H |
InChI Key |
VMXSHZWUPQCZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CC=C(C3=S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


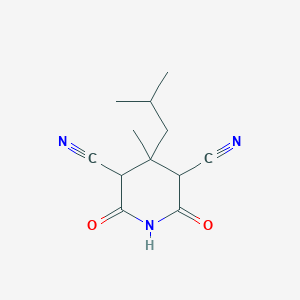
![2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran](/img/structure/B14548077.png)
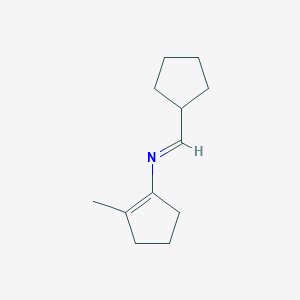
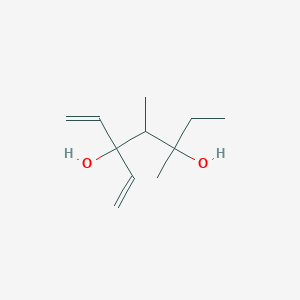
![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
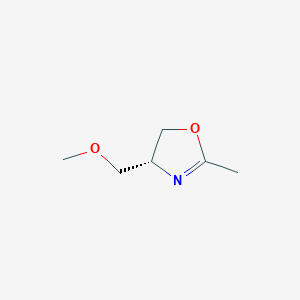

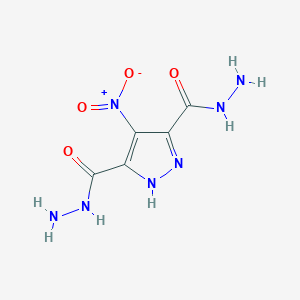
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
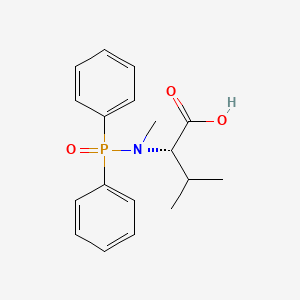

![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)
